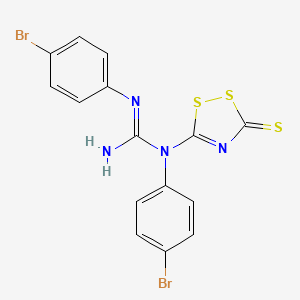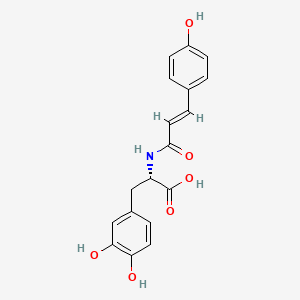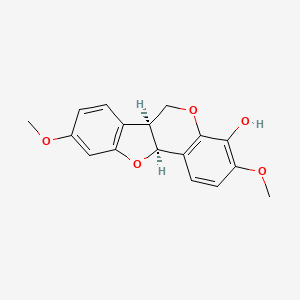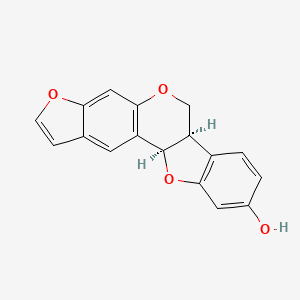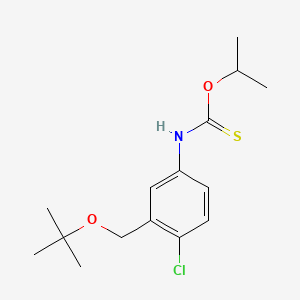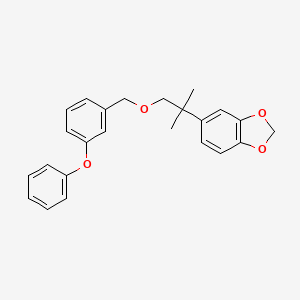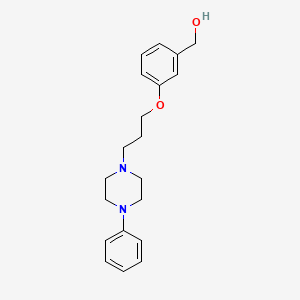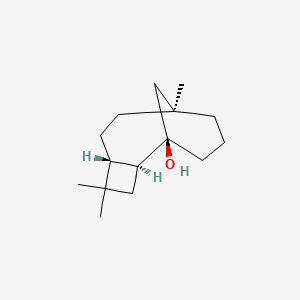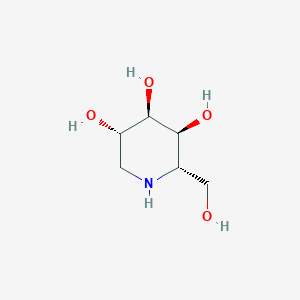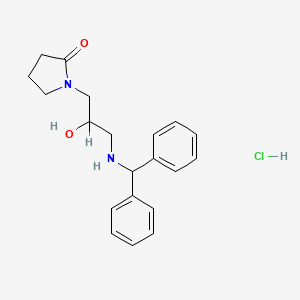
Haematopodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haematopodin is a unique pyrroloquinoline derivative found in the mushroom Mycena haematopus. It is the more stable breakdown product of this compound B and occurs only in trace amounts in fresh fruit bodies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The chemical synthesis of Haematopodin was first reported in 1996. The key steps in the synthesis involve the addition of 3-[(2,4-dimethoxybenzyl)amino]-1-propanol to indolo-6,7-quinone, followed by cyclization of the resulting adduct with trifluoroacetic acid . This method allows for the controlled production of this compound in a laboratory setting.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its limited natural occurrence and the complexity of its synthesis. Most production is confined to research laboratories where it is synthesized for experimental purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Haematopodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Haematopodin has several scientific research applications across various fields:
Chemistry: It is used as a model compound for studying pyrroloquinoline derivatives and their reactivity.
Mécanisme D'action
Haematopodin is unique due to its specific pyrroloquinoline structure. it shares similarities with other compounds such as batzellins and damirones, which are also found in sea sponges . These compounds have similar structural motifs but differ in their biological activities and natural sources. This compound’s uniqueness lies in its specific occurrence in Mycena haematopus and its potential antibiotic properties .
Comparaison Avec Des Composés Similaires
- Batzellins
- Damirones
Propriétés
Numéro CAS |
151964-21-5 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(7R)-6-oxa-2,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16)-triene-13,14-dione |
InChI |
InChI=1S/C13H12N2O3/c16-9-5-8-11-7(6-14-12(11)13(9)17)4-10-15(8)2-1-3-18-10/h5-6,10,14H,1-4H2/t10-/m1/s1 |
Clé InChI |
GTVMGUBGOSWMOJ-SNVBAGLBSA-N |
SMILES isomérique |
C1CN2[C@@H](CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
SMILES canonique |
C1CN2C(CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


